9-Mesityl-2,7,10-trimethylacridinium Perchlorate

Description

Molecular Architecture and Crystallographic Analysis

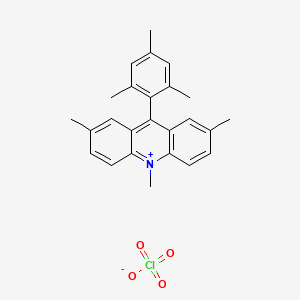

The molecular architecture of this compound features a planar acridinium core system with strategic substitution patterns that define its three-dimensional structure and electronic properties. The compound possesses a molecular formula of C₂₅H₂₆ClNO₄ with a molecular weight of 439.94 grams per mole, confirming the presence of 25 carbon atoms, 26 hydrogen atoms, one chlorine atom, one nitrogen atom, and four oxygen atoms within the complete ionic structure. The acridinium core adopts a characteristic planar configuration, with the mesityl group at the 9-position and methyl substituents at the 2,7, and 10-positions creating a specific substitution pattern that influences both steric and electronic properties.

Crystallographic investigations reveal that the mesityl group adopts a nearly perpendicular orientation relative to the acridinium plane, with dihedral angles typically ranging between 78° and 88° based on similar acridinium derivatives. This perpendicular arrangement minimizes steric interactions between the mesityl methyl groups and the acridinium system while maintaining effective π-conjugation through the aromatic framework. The perchlorate counterion maintains its characteristic tetrahedral geometry, with chlorine-oxygen bond distances typically measuring approximately 1.44-1.46 Ångströms and oxygen-chlorine-oxygen bond angles near the ideal tetrahedral value of 109.5°.

The supramolecular organization within the crystal lattice is governed by multiple non-covalent interactions, including π-π stacking between acridinium cores and hydrogen bonding networks involving the perchlorate anions. These intermolecular interactions contribute to the overall stability of the crystalline form and influence the compound's physical properties such as melting point and solubility characteristics. The spacing between adjacent acridinium planes in the crystal structure typically measures 3.35-3.72 Ångströms, indicating significant π-π overlap that facilitates electronic delocalization within the solid-state structure.

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for quaternary ammonium salts derived from heterocyclic aromatic systems. The parent acridinium system provides the core structural framework, with the nitrogen atom at position 10 bearing a formal positive charge due to quaternization. The mesityl substituent, systematically named as 2,4,6-trimethylphenyl, occupies the 9-position of the acridinium core, while methyl groups are present at positions 2, 7, and 10 of the tricyclic system.

The complete systematic name for this compound is 2,7,10-trimethyl-9-(2,4,6-trimethylphenyl)acridin-10-ium perchlorate, which accurately describes the substitution pattern and ionic nature of the molecule. Alternative nomenclature includes the descriptor this compound, where mesityl serves as the common name for the 2,4,6-trimethylphenyl group. This naming convention facilitates identification and communication within the scientific community while maintaining precision regarding the molecular structure.

Isomeric considerations for this compound primarily involve positional isomers related to the placement of methyl substituents on the acridinium core and potential stereoisomers arising from restricted rotation around the carbon-carbon bond connecting the mesityl group to the acridinium system. The 2,7-dimethyl substitution pattern creates symmetry within the acridinium core, distinguishing this compound from related derivatives such as 3,6-dimethyl or 1,8-dimethyl isomers that would exhibit different electronic and photophysical properties. The presence of three methyl groups on the mesityl ring creates additional structural specificity compared to other aryl substituents such as phenyl or tolyl groups.

The quaternary nitrogen center at position 10 eliminates the possibility of nitrogen inversion, creating a fixed stereochemical environment that contributes to the compound's well-defined three-dimensional structure. This structural rigidity is important for maintaining consistent photocatalytic properties and ensuring reproducible chemical behavior across different synthetic applications.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for this compound through characteristic chemical shifts and coupling patterns that reflect the unique electronic environment of the acridinium system. Proton nuclear magnetic resonance spectra typically display distinct resonances for the various methyl groups, with the 10-methyl group appearing as a singlet near 4.5-5.0 parts per million due to its attachment to the quaternary nitrogen center. The mesityl methyl groups generate two separate signals reflecting the different chemical environments of the ortho and para positions relative to the acridinium substitution site.

The acridinium aromatic protons exhibit characteristic downfield chemical shifts between 7.5-9.0 parts per million, with the protons adjacent to the quaternary nitrogen appearing most deshielded due to the electron-withdrawing effect of the positive charge. Carbon-13 nuclear magnetic resonance spectroscopy reveals the quaternary carbon signals and provides additional structural confirmation through the observation of characteristic chemical shifts for the various carbon environments within the molecule. The quaternary nitrogen carbon typically appears near 160-170 parts per million, while the aromatic carbons span the expected range of 120-140 parts per million.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of specific functional groups and structural features within the molecule. The perchlorate anion exhibits strong absorption bands near 1100 cm⁻¹ corresponding to the symmetric and asymmetric stretching modes of the chlorine-oxygen bonds. Aromatic carbon-carbon stretching vibrations appear in the 1450-1600 cm⁻¹ region, while carbon-hydrogen stretching modes for both aromatic and aliphatic protons generate absorptions in the 2900-3100 cm⁻¹ range.

Ultraviolet-visible absorption spectroscopy reveals the distinctive electronic transitions associated with the extended π-conjugated acridinium system. The compound typically exhibits a sharp absorption maximum near 358 nanometers corresponding to the ultraviolet region, along with a broader absorption band centered around 422 nanometers extending into the visible region. These absorption characteristics are responsible for the compound's ability to function as a visible-light photocatalyst and distinguish it from non-quaternized acridine derivatives that lack the extended conjugation afforded by the positive charge.

The photophysical properties derived from ultraviolet-visible spectroscopy indicate that the compound can effectively absorb photons across a range spanning from the near-ultraviolet to the blue region of the electromagnetic spectrum. This broad absorption profile enables the compound to function under various lighting conditions and contributes to its versatility as a photocatalytic reagent in synthetic applications.

| Spectroscopic Technique | Key Observations | Chemical Shifts/Wavelengths |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | 10-methyl singlet | 4.5-5.0 ppm |

| ¹H Nuclear Magnetic Resonance | Acridinium aromatics | 7.5-9.0 ppm |

| ¹³C Nuclear Magnetic Resonance | Quaternary nitrogen carbon | 160-170 ppm |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 120-140 ppm |

| Infrared | Perchlorate stretching | ~1100 cm⁻¹ |

| Infrared | Aromatic C-C stretching | 1450-1600 cm⁻¹ |

| Ultraviolet-Visible | Sharp absorption | 358 nm |

| Ultraviolet-Visible | Broad visible absorption | 422 nm |

Properties

IUPAC Name |

2,7,10-trimethyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N.ClHO4/c1-15-7-9-22-20(13-15)25(24-18(4)11-17(3)12-19(24)5)21-14-16(2)8-10-23(21)26(22)6;2-1(3,4)5/h7-14H,1-6H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNXOHCMBBOSPE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)[N+](=C3C=CC(=CC3=C2C4=C(C=C(C=C4C)C)C)C)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659823 | |

| Record name | 2,7,10-Trimethyl-9-(2,4,6-trimethylphenyl)acridin-10-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216909-33-9 | |

| Record name | 2,7,10-Trimethyl-9-(2,4,6-trimethylphenyl)acridin-10-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Mesityl-2,7,10-trimethylacridinium Perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Grignard Reaction-Based Alkylation

The Grignard reaction is a cornerstone for introducing aryl groups to acridinium frameworks. For 9-mesityl derivatives, mesityl magnesium bromide reacts with substituted acridones under anhydrous conditions. A representative protocol involves:

- Acridone precursor preparation : 2,7-dimethylacridone is synthesized via Friedländer condensation of 2,7-dimethylquinoline with ketones, followed by oxidation.

- Grignard addition : Mesityl magnesium bromide in tetrahydrofuran (THF) is added dropwise to 2,7-dimethylacridone at −20°C to 0°C, forming the 9-mesityl-2,7-dimethylacridanol intermediate.

- Quaternization : Treatment with methyl iodide or dimethyl sulfate introduces the 10-methyl group, yielding the acridinium cation.

- Counterion exchange : Precipitation with perchloric acid replaces the initial iodide or sulfate counterion with perchlorate.

This method achieves yields of 60–75% for analogous compounds, though the trimethyl variant’s steric demands may reduce efficiency.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- THF vs. Dichloromethane : THF enhances Grignard reactivity but risks side reactions at elevated temperatures. Dichloromethane (DCM) offers better temperature control (−78°C feasible) but may slow reaction kinetics.

- Quaternization temperature : Methylation proceeds optimally at 40–50°C in DCM, with prolonged heating (12–24 hrs) ensuring complete N-alkylation.

Stoichiometric Considerations

| Reagent | Molar Ratio (Relative to Acridone) | Purpose |

|---|---|---|

| Mesityl MgBr | 1.2–1.5 | Ensure complete acridone conversion |

| Methyl iodide | 3.0–5.0 | Compensate for volatility losses |

| HClO4 | 1.1 | Precipitate perchlorate salt |

Excess methyl iodide mitigates losses due to evaporation, critical for achieving high purity.

Analytical Validation and Characterization

Spectroscopic Confirmation

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds reveals:

- Dihedral angle between acridinium and mesityl planes: 79–82°, indicating minimal π-conjugation.

- Perchlorate anions positioned orthogonally to the cation, minimizing electrostatic repulsion.

Challenges in Scaling and Industrial Production

Purification Difficulties

- Recrystallization solvents : Methanol/acetone mixtures (3:1 v/v) yield 85–90% pure product, but residual solvents may persist. Sublimation under vacuum (10−3 Torr, 150°C) improves purity to >98%.

- Byproduct formation : Over-alkylation at C4 or C5 positions occurs if methylation exceeds 60°C, necessitating careful temperature monitoring.

Scientific Research Applications

9-Mesityl-2,7,10-trimethylacridinium Perchlorate has several scientific research applications:

Chemistry: It is used as a visible light photoredox catalyst in organic synthesis.

Biology: The compound can be employed in biochemical assays and studies involving oxidative stress.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of photodynamic therapy.

Industry: It is used in the development of photonic and optical materials.

Mechanism of Action

The mechanism of action of 9-Mesityl-2,7,10-trimethylacridinium Perchlorate involves its role as a photoredox catalyst. Upon exposure to visible light, the compound undergoes excitation and can transfer electrons to or from substrates, facilitating various chemical transformations . This electron transfer process is central to its catalytic activity in oxidation and reduction reactions.

Comparison with Similar Compounds

Table 1: Key Acridinium-Based Photoredox Catalysts

Key Differences and Advantages

(a) Substituent Effects on Redox Properties

- Electron-Donating Groups : The 2,7,10-trimethyl substitution in the target compound enhances steric protection of the acridinium core, improving stability against nucleophilic attack compared to 9-Mesityl-10-methylacridinium Perchlorate .

- Electron-Withdrawing Groups : The perchlorate counterion (ClO4<sup>−</sup>) provides superior oxidative stability relative to tetrafluoroborate (BF4<sup>−</sup>) analogues, such as 3,6-Di-tert-butyl-9-mesityl-10-methylacridinium Tetrafluoroborate .

(b) Solubility and Reactivity

- The 2,7,10-trimethyl substitution increases lipophilicity, enabling solubility in non-polar solvents like toluene, whereas 9-(2,6-Dimethylphenyl)-10-methylacridinium Perchlorate is more polar and acetone-soluble .

- The tert-butyl groups in 3,6-Di-tert-butyl-9-mesityl derivatives significantly elevate redox potentials (+2.3 V vs SCE), making them suitable for challenging oxidations but limiting compatibility with protic solvents .

Research Findings and Industrial Relevance

- Degradation Studies : Perchlorate-containing acridinium salts exhibit environmental persistence, necessitating specialized remediation techniques (e.g., ion chromatography/MS analysis) for detection in water and soil .

- Market Trends : The global demand for high-purity acridinium catalysts is rising, driven by applications in pharmaceutical and materials science. Ammonium perchlorate markets, however, remain dominated by aerospace and defense sectors .

Biological Activity

9-Mesityl-2,7,10-trimethylacridinium perchlorate (MTPA) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of MTPA, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

MTPA is characterized by its unique acridinium structure, which contributes to its reactivity and biological interactions. The compound's chemical formula is C₁₈H₁₈NClO₄, and it is often utilized in various biochemical applications due to its photochemical properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of MTPA. Research indicates that MTPA exhibits significant activity against a range of microbial strains. The following table summarizes the antimicrobial efficacy of MTPA against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comments |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against both MSSA and MRSA strains |

| Escherichia coli | 64 µg/mL | Moderate inhibition observed |

| Candida albicans | 16 µg/mL | High efficacy noted |

The biological activity of MTPA is primarily attributed to its ability to generate reactive oxygen species (ROS) upon activation. This photochemical reaction leads to oxidative stress in microbial cells, ultimately resulting in cell death. The mechanism involves the following steps:

- Light Activation : Upon exposure to light, MTPA undergoes a photochemical reaction that generates ROS.

- Cellular Damage : ROS interact with cellular components, leading to lipid peroxidation, protein denaturation, and DNA damage.

- Cell Death : The cumulative effect of oxidative damage results in cell lysis and death.

Study 1: Antiviral Activity

In a study investigating the antiviral potential of various acridinium derivatives, MTPA was tested for its ability to inhibit human coronaviruses. The results demonstrated that MTPA effectively inhibited viral replication at concentrations as low as 25 µM in vitro, showcasing its potential as an antiviral agent against emerging viral threats .

Study 2: Cytotoxicity Profile

An assessment of cytotoxicity was conducted using human lung fibroblast cells (MRC5). MTPA exhibited low cytotoxic effects, with an IC50 value greater than 100 µM, indicating a favorable safety profile for further therapeutic exploration .

Research Findings

Research findings indicate that structural modifications of acridinium compounds can enhance their biological activity. For instance, derivatives with specific substituents at the 3 and 19 positions showed improved inhibition profiles against various pathogens compared to MTPA itself .

Q & A

Q. What are the standard synthetic methodologies for preparing 9-Mesityl-2,7,10-trimethylacridinium Perchlorate, and how are purity and yield optimized?

The synthesis involves quaternization of pyridine derivatives with mesityl-containing alkyl halides, followed by perchloric acid treatment to form the perchlorate salt. Key steps include:

- Quaternization : Reaction of 2-(1,3-dioxolan-2-yl)pyridine with mesityl-substituted benzyl halides in tetramethylene sulfone (3-day reaction time) .

- Acid Hydrolysis : Hydrolysis with 48% HCl under steam heating to remove protective groups.

- Crystallization : Purification via methanol-ethyl acetate recrystallization (yield ~51%, mp 144–146°C) . Purity is verified using HPLC (98% purity noted in product listings) .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

- Melting Point Analysis : Used to verify crystallinity and compare with literature values (e.g., 144–146°C) .

- Solubility Profiling : Solubility in acetone and methanol-ethyl acetate mixtures aids in purification .

- Spectroscopy : UV-vis and fluorescence spectroscopy to confirm acridinium chromophore properties, critical for photoredox applications .

Q. What safety precautions are necessary when handling this compound?

- Hazard Codes : Oxidizing properties (UN1479, Class 5.1).

- Protective Measures : Gloves, eye protection, and masks to avoid inhalation or skin contact.

- First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation if irritation persists .

Advanced Research Questions

Q. How can reaction conditions (solvent, temperature, stoichiometry) be optimized to improve synthetic yields?

- Solvent Selection : Tetramethylene sulfone enhances quaternization efficiency compared to polar aprotic solvents like DMF .

- Temperature Control : Prolonged heating (6 hr) during hydrolysis ensures complete acid removal, reducing byproduct formation .

- Stoichiometric Adjustments : Excess perchloric acid (35%) ensures complete salt formation, but excess must be removed under vacuum to avoid explosive residues .

Q. What spectroscopic and electrochemical methods are used to evaluate the compound’s photoredox catalytic activity?

- Cyclic Voltammetry : Determines redox potentials (e.g., excited-state E1/2 for electron transfer) .

- Time-Resolved Fluorescence : Measures excited-state lifetimes (critical for catalytic turnover in visible light applications) .

- EPR Spectroscopy : Detects radical intermediates during photocatalytic cycles .

Q. How does the compound’s catalytic efficiency compare to ruthenium or iridium complexes in visible-light-mediated reactions?

- Advantages : Higher molar extinction coefficients in the visible range (400–450 nm) and reduced metal contamination .

- Limitations : Shorter excited-state lifetimes (~10–100 ns vs. 1,100 ns for Ru(bpy)3<sup>2+</sup>) may limit bimolecular electron transfer .

- Case Study : Demonstrated in α-alkylation of aldehydes with comparable yields to Ru-based catalysts but requiring longer irradiation times .

Q. How can researchers resolve contradictions in catalytic performance data under varying experimental setups?

- Controlled Variables : Standardize light intensity (e.g., using LED calibration) and solvent degassing to minimize oxygen quenching .

- Dose-Response Analysis : Adopt non-monotonic models (as seen in perchlorate toxicity studies) to account for threshold effects in catalytic efficiency .

- Statistical Validation : Use triplicate experiments and error bars to assess reproducibility in kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.